molecular formula C9H8FNO2 B13540177 4-(2-Fluorophenyl)oxazolidin-2-one

4-(2-Fluorophenyl)oxazolidin-2-one

Cat. No.: B13540177
M. Wt: 181.16 g/mol
InChI Key: LEKLAURLEDFPAH-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)oxazolidin-2-one: belongs to the oxazolidin-2-one class of compounds. These molecules have garnered significant attention due to their antibacterial properties and unique mechanism of action. Linezolid, a well-known oxazolidin-2-one derivative, has revolutionized antibacterial therapy by targeting multidrug-resistant Gram-positive bacteria .

Preparation Methods

Industrial Production:: While I don’t have precise industrial production methods, it’s likely that large-scale synthesis involves optimizing the most efficient synthetic pathway.

Chemical Reactions Analysis

Reactivity::

Common Reagents and Conditions:: Specific reagents and conditions for its reactions remain undisclosed. the compound’s unique structure likely influences its reactivity.

Scientific Research Applications

Chemistry:: Researchers explore 4-(2-Fluorophenyl)oxazolidin-2-one for its chiral auxiliary properties in stereoselective transformations.

Medicine::

Mechanism of Action

The compound’s antibacterial effects stem from its interference with protein synthesis. By binding to the ribosomal peptidyl transferase center, it disrupts bacterial growth.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, 4-(2-Fluorophenyl)oxazolidin-2-one’s uniqueness lies in its structure and antibacterial activity.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-(2-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChI Key

LEKLAURLEDFPAH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2F

Origin of Product

United States

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